![molecular formula C18H20IN3OS B5036138 4-tert-butyl-N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5036138.png)
4-tert-butyl-N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This chemical compound is also known as IBRUTINIB, and it is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and activation of B cells, which are a type of white blood cells that play a critical role in the immune system.
Mechanism of Action
IBRUTINIB exerts its effects by irreversibly binding to BTK, which is an enzyme that plays a crucial role in the activation of B cells. BTK is involved in the signaling pathways that lead to the activation of B cells, which are responsible for producing antibodies and mounting an immune response against pathogens. By inhibiting BTK, IBRUTINIB prevents the activation of B cells and reduces the production of antibodies. This mechanism of action makes IBRUTINIB a potent immunosuppressive agent that can be used to treat autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
IBRUTINIB has been shown to have a wide range of biochemical and physiological effects. In addition to its immunosuppressive effects, IBRUTINIB has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the tumor microenvironment. IBRUTINIB has also been shown to have anti-inflammatory effects, which makes it a potential therapeutic agent for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
IBRUTINIB has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. IBRUTINIB is also available in a highly pure form, which makes it easy to use in lab experiments. However, IBRUTINIB has some limitations for lab experiments. It is a highly reactive compound that can react with other molecules in the cell, which can lead to off-target effects. IBRUTINIB also has a short half-life, which means that it needs to be administered frequently in order to maintain its therapeutic effects.
Future Directions
There are several future directions for the study of IBRUTINIB. One area of research is the development of new formulations of IBRUTINIB that can improve its pharmacokinetics and pharmacodynamics. Another area of research is the identification of new targets for IBRUTINIB, which can expand its applications beyond its current indications. Finally, the study of the combination of IBRUTINIB with other drugs is an area of research that has the potential to improve the efficacy of IBRUTINIB and reduce its side effects.
Synthesis Methods
The synthesis of IBRUTINIB involves a series of chemical reactions that result in the formation of the final product. The synthesis method involves the reaction of 5-iodo-6-methyl-2-pyridinecarboxylic acid with tert-butyl isocyanide to form the tert-butyl carbamate derivative. The tert-butyl carbamate derivative is then reacted with thionyl chloride to form the corresponding isothiocyanate. Finally, the isothiocyanate is reacted with 4-aminobenzamide to form IBRUTINIB.
Scientific Research Applications
IBRUTINIB has been extensively studied for its potential applications in various fields, including cancer treatment, autoimmune diseases, and inflammatory disorders. IBRUTINIB has been approved by the FDA for the treatment of chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia. In addition, IBRUTINIB is also being investigated for its potential applications in the treatment of other types of cancer, such as multiple myeloma, solid tumors, and acute lymphoblastic leukemia.
properties
IUPAC Name |
4-tert-butyl-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20IN3OS/c1-11-14(19)9-10-15(20-11)21-17(24)22-16(23)12-5-7-13(8-6-12)18(2,3)4/h5-10H,1-4H3,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWSIAFQKIPRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B5036063.png)
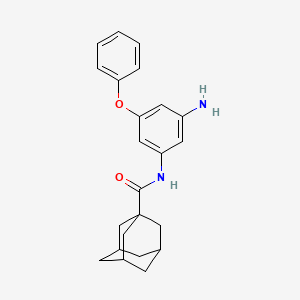
![6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine](/img/structure/B5036074.png)
![6-(2,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5036082.png)
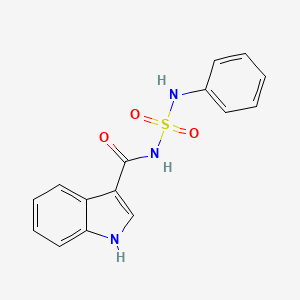
![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5036106.png)
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5036115.png)
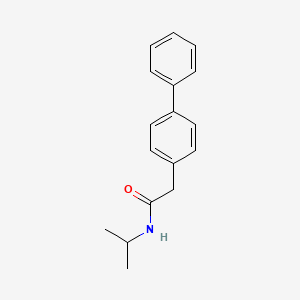
![N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B5036123.png)
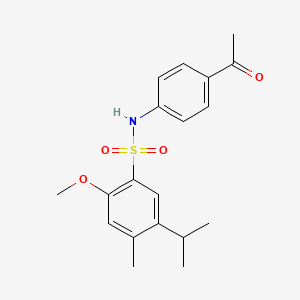
![N-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}cyclohexanamine dihydrochloride](/img/structure/B5036126.png)
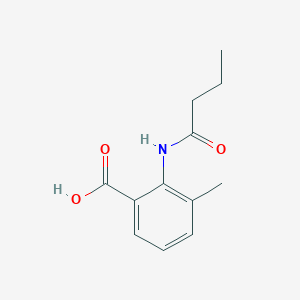
![7-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5036149.png)